molecular formula C8H11N5O B2566733 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile CAS No. 103184-16-3

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

Cat. No.: B2566733
CAS No.: 103184-16-3
M. Wt: 193.21 g/mol
InChI Key: GBLMKEBHZNMGPD-UHFFFAOYSA-N
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Description

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H11N5O and its molecular weight is 193.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS No. 103184-16-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that may influence its biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N5OC_8H_{11}N_5O. Its structure includes a pyrazole ring, an amino group, and a morpholine moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight181.21 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations showed that this compound exhibits significant activity against various pathogens. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent research. In particular, studies indicate that this compound may inhibit cell proliferation in several cancer cell lines. For example, it has shown promising results against HeLa and HepG2 cells, with IC50 values indicating potent antiproliferative effects . The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity could make it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated strong inhibition against S. aureus and E. coli, with an MIC of approximately 0.25 μg/mL for the most active derivative .
  • Anticancer Evaluation : In a comparative study on cancer cell lines, this compound exhibited IC50 values ranging from 10 to 20 μM against HeLa cells, significantly affecting cell viability compared to controls .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It is hypothesized that this compound interacts with receptors involved in inflammatory responses, thereby modulating cytokine release.

Properties

IUPAC Name

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-5-6-7(10)11-12-8(6)13-1-3-14-4-2-13/h1-4H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLMKEBHZNMGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.78 ml (56 mmol) of hydrazine hydrate are added to a slurry of 9.8 9 (46.8 mmol) of 3-(morpholin-4-yl)-3methylsulfanyl-2-cyanoacrylonitrile in 60 ml of methanol and heated to boiling, with the solid dissolving. After 3.5 hours, the reaction mixture is cooled to RT, concentrated by evaporation and recrystallised from ≈70 ml of boiling ethanol, yielding 5-amino-3-(morpholin-4-yl)-1H-pyrazole-4-carbonitrile: m.p. 199-201° C.; TLC: Rf=0.19 (ethyl acetate/toluene=3 3:1).
Quantity
2.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
46.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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